4-methoxybenzyl N-{5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}carbamate
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Overview
Description
4-methoxybenzyl N-{5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}carbamate is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxybenzyl N-{5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}carbamate typically involves multiple steps, starting with the preparation of the thiadiazole core. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with chlorinated aromatic compounds under acidic conditions. The resulting thiadiazole intermediate is then subjected to further functionalization to introduce the methoxybenzyl and chlorophenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-methoxybenzyl N-{5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research has indicated its potential as a therapeutic agent for treating various diseases, including infections and cancer.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-methoxybenzyl N-{5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}carbamate involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The presence of the methoxybenzyl and chlorophenyl groups can enhance the compound’s binding affinity and selectivity towards these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
- 4-methoxybenzyl N-{5-[(4-chlorophenyl)sulfanyl]-1,3,4-thiadiazol-2-yl}carbamate
Uniqueness
Compared to similar compounds, 4-methoxybenzyl N-{5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}carbamate stands out due to its unique combination of functional groups and the specific position of the thiadiazole ring
Properties
IUPAC Name |
(4-methoxyphenyl)methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S2/c1-23-13-6-2-11(3-7-13)10-24-17(22)19-15-16(26-21-20-15)25-14-8-4-12(18)5-9-14/h2-9H,10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFLAPTWBAJXTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)NC2=C(SN=N2)SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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